N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused to a tetrahydrothienopyridine scaffold. Key structural features include:
- A 6-methyl group on the tetrahydrothienopyridine ring, influencing steric and electronic properties.
- A hydrochloride salt formulation, improving solubility for pharmacological applications.
The compound’s design leverages benzothiazole’s known role in targeting enzymes like apurinic/apyrimidinic endonuclease 1 (APE1) and vascular endothelial growth factor receptor-2 (VEGFR-2), making it a candidate for oncology applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS3.ClH/c1-27-11-10-16-19(12-27)31-23(21(16)22-25-17-4-2-3-5-18(17)30-22)26-20(28)13-29-15-8-6-14(24)7-9-15;/h2-9H,10-13H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUJIGYAJTICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 plays a crucial role in the base excision repair (BER) pathway, which is vital for maintaining genomic stability and responding to DNA damage. This article explores the biological activity of this compound, focusing on its interactions with APE1 and other relevant biological systems.
Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine core. Its synthesis typically involves multi-step organic reactions aimed at constructing the requisite functional groups that confer biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C22H22ClN3OS |
| Molecular Weight | 427.93 g/mol |
| Key Functional Groups | Benzothiazole, Thieno-pyridine |
| Synthesis Method | Multi-step organic synthesis |
Inhibition of APE1
Research indicates that compounds similar to this compound exhibit potent inhibition of APE1. The inhibition mechanism is primarily competitive, where the compound competes with substrate binding at the active site of APE1.
Key Findings:
- Inhibition Concentration : The compound demonstrates low micromolar (µM) activity against purified APE1 enzymes in vitro .
- Cellular Impact : In HeLa cell models, treatment with this compound enhances the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate by increasing the accumulation of abasic sites in DNA .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzothiazole and thieno-pyridine moieties can significantly influence biological activity. For instance:
- Benzothiazole Substitutions : Variations in substituents on the benzothiazole ring have been shown to enhance or diminish APE1 inhibition potency.
- Thieno-Pyridine Variants : Altering the saturation level of the thieno-pyridine ring affects both solubility and biological efficacy.
Study 1: In Vivo Efficacy
A study conducted on mice demonstrated that administration of this compound at a dose of 30 mg/kg resulted in significant tumor reduction when combined with standard chemotherapy agents. The compound was well tolerated with minimal side effects observed .
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the binding interactions between APE1 and this compound. The simulations suggest that key hydrogen bonds and hydrophobic interactions stabilize the compound within the active site of APE1, supporting its role as a competitive inhibitor .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzothiazole moieties. This specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity Testing: The compound exhibited significant cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, with IC50 values indicating effective inhibition of cell growth.
- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in survival pathways through hydrophobic interactions.
Structure-Activity Relationship (SAR)
The structure of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride plays a crucial role in its biological activity.
Notable Insights:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl rings significantly influence the compound's efficacy.
Study 1: Antitumor Activity
In a study conducted by Evren et al. (2019), derivatives similar to this compound were synthesized and tested for their anticancer properties. The results indicated strong selectivity against A549 cells with comparable IC50 values to those observed for our target compound.
Study 2: Mechanistic Insights
Another research effort focused on the interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity correlating with increased cytotoxicity against cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
APE1-Targeting Analogs
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Structural Differences : The 6-isopropyl group replaces the 6-methyl group in the target compound.
- Activity : Exhibits single-digit µM inhibition of APE1 and enhances cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cells.
- Pharmacokinetics (PK) : Demonstrates favorable brain exposure in mice, suggesting utility in glioblastoma therapy.
- Key Insight : The bulkier isopropyl group may improve target binding but reduce metabolic stability compared to the methyl substituent .
N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Derivatives (4g, 4h, etc.)
- Structural Differences: Feature a thiazolidinone ring instead of tetrahydrothienopyridine and lack the 4-fluorophenylthio group.
- Activity: Varied substituents (e.g., 4-chlorophenyl, 2,6-difluorophenyl) modulate solubility and binding.
- Synthesis: Prepared via ethanol reflux with yields ranging from 37% to 70%, highlighting substituent-dependent reaction efficiency .
VEGFR-2-Targeting Benzothiazoles
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structural Differences : A nitro group at the benzothiazole 6-position and a phenylureido-thiadiazolyl substituent distinguish it from the target compound.
- Activity : Potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and anti-proliferative effects in breast cancer (MCF-7) cells.
Substituted Acetamide Derivatives
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
Trifluoromethyl-Benzothiazole Analogs (Patent EP3348550A1)
- Examples : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide.
- Key Features : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the target compound’s 4-fluorophenylthio group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
